2-NMC
Description
- N,2-dimethyl groups on the propanamide backbone.
- A 4-methylphenyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N,2-dimethyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)12(14)13(4)11-7-5-10(3)6-8-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXHTKZVPMDHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342839 | |
| Record name | N,2-Dimethyl-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849642-09-7 | |
| Record name | N,2-Dimethyl-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methylbenzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then methylated using methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of N,2-dimethyl-N-(4-methylphenyl)propanamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,2-dimethyl-N-(4-methylphenyl)propanamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Substituent Position and Steric Effects
- 2,2-Dimethyl-N-(4-methylbenzyl)propanamide (CAS 180143-64-0) :
- 2,2-Dimethyl-N-(3-methylphenyl)propanamide (CAS 32597-29-8): A meta-methylphenyl isomer.
Halogenated Derivatives
- 2-Bromo-N-[(4-methylphenyl)methyl]propanamide (CAS 1119450-49-5) :
- 3-Chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide (CAS 303150-94-9) :
Heterocyclic and Pharmacologically Active Analogs
- Netupitant (2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide) :
- 2,2-Dimethyl-N-(2-pyridinyl)propanamide :
Amino-Propanamide Derivatives
- 3-Amino-N-(4-methylphenyl)propanamide: An amino-substituted analog tested for β-alanyl aminopeptidase activity. It underperformed compared to 3-fluoroaniline and aniline derivatives in VOC production, emphasizing the critical role of electron-withdrawing groups (e.g., fluorine) in enzyme substrate efficiency .
Physical Properties
Biological Activity
N,2-Dimethyl-N-(4-methylphenyl)propanamide, also known as 2,2-Dimethyl-N-(4-methylphenyl)propanamide, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for N,2-dimethyl-N-(4-methylphenyl)propanamide is , with a molecular weight of approximately 191.27 g/mol. Its structure features two methyl groups on the second carbon and a para-substituted aromatic ring, which enhances its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 191.27 g/mol |
| Structural Features | Two methyl groups; para-substituted aromatic ring |
N,2-Dimethyl-N-(4-methylphenyl)propanamide exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating enzymatic functions. Additionally, it may influence cellular signaling pathways by interacting with specific receptors, leading to altered cellular responses.
1. Enzyme Inhibition
Research indicates that N,2-dimethyl-N-(4-methylphenyl)propanamide acts as an enzyme inhibitor in several biological contexts. It has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. The compound's ability to modify enzyme activity suggests potential applications in drug development.
2. Anticancer Activity
In vitro studies have demonstrated that derivatives of N,2-dimethyl-N-(4-methylphenyl)propanamide exhibit significant antiproliferative activity against cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.69 µM to 11 µM against HeLa cells, indicating their potential as anticancer agents .
Case Studies
Case Study 1: Anticancer Activity
A study synthesized several analogs based on the structure of N,2-dimethyl-N-(4-methylphenyl)propanamide and evaluated their antiproliferative effects against cancer cell lines. The results indicated that certain modifications enhanced the potency of these compounds significantly compared to standard treatments like doxorubicin.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of N,2-dimethyl-N-(4-methylphenyl)propanamide with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity at low concentrations, suggesting its potential utility in therapeutic applications targeting metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
